molecular formula C18H18N4O2 B2840647 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine CAS No. 2034474-21-8

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine

Cat. No.: B2840647
CAS No.: 2034474-21-8
M. Wt: 322.368
InChI Key: RBOWDERCBJNRSE-UHFFFAOYSA-N
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Description

2-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a hybrid architecture combining indolizine and piperidine scaffolds linked through a carbonyl bridge to a pyrazine ring. Indolizine derivatives are of significant interest in medicinal chemistry due to their presence in compounds with a broad spectrum of biological activities, including potential as kinase inhibitors . The piperidine and pyrazine motifs are common in bioactive molecules and pharmaceuticals, often contributing to key target interactions . The specific research value of this compound may lie in its potential as a key intermediate for the synthesis of more complex heterocyclic systems or in its role as a candidate for screening against various biological targets. Researchers can utilize this chemical in developing new therapeutic agents, particularly in oncology, inflammatory diseases, or as enzyme inhibitors. The mechanism of action is target-dependent and requires empirical validation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

indolizin-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-10-15-4-1-2-8-21(15)12-14)22-9-3-5-16(13-22)24-17-11-19-6-7-20-17/h1-2,4,6-8,10-12,16H,3,5,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOWDERCBJNRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Propargyloxy Precursors

The indolizine scaffold is most efficiently constructed using 2-propargyloxypyridine derivatives, as demonstrated in recent Au(I)-catalyzed protocols. For target compound synthesis, 2-propargyloxy-5-(trimethylsilylethynyl)pyridine serves as the foundational substrate. Gold catalysis induces cycloisomerization through a 6-endo-dig pathway, forming the bicyclic indolizine system while preserving the ethynyl handle for subsequent functionalization.

Reaction optimization studies indicate that [JohnPhosAu(MeCN)]SbF₆ (2.5 mol%) in dichloroethane at 80°C achieves 78% conversion efficiency for neutral substrates. Electron-withdrawing groups on the pyridine ring necessitate switching to acetoacetate nucleophiles, improving yields to 65-70% compared to 45-50% with dimethyl malonate.

Functional Group Compatibility

Critical to maintaining synthetic flexibility, the Au-catalyzed method demonstrates tolerance for:

  • Protected amines (Boc, Ts)
  • Halogen substituents (Br, Cl) at C5/C7 positions
  • Alkoxy groups (OCH₃, OCF₃) on the aromatic ring

Notably, free hydroxyl groups require protection as silyl ethers (TBS, TIPS) to prevent side reactions during cyclization. Post-cyclization deprotection with TBAF in THF quantitatively regenerates hydroxy groups without indolizine decomposition.

Pyrazine Ring Functionalization Strategies

Nucleophilic Aromatic Substitution

Piperidine-1-Carbonyl Conjugation

Carbamoylation Techniques

The critical C1-carbonyl linkage is installed via Schotten-Baumann reaction between indolizine-2-carboxylic acid and 3-(pyrazin-2-yloxy)piperidine:

  • Acid Chloride Formation : Indolizine-2-carboxylic acid (1.0 eq) reacts with oxalyl chloride (2.5 eq) in DCM (0°C → rt, 4 hr), yielding 2-chlorocarbonylindolizine quantitatively.
  • Amide Bond Formation : Addition of 3-(pyrazin-2-yloxy)piperidine (1.2 eq) in THF with NEt₃ (3.0 eq) at -20°C provides the target compound in 67% yield after silica chromatography.

Microwave-Assisted Direct Coupling

Recent advances utilize HATU-mediated coupling under microwave conditions:

# Example microwave protocol
reactants = {
    'indolizine_acid': 1.0 eq,
    'piperidine_amine': 1.5 eq,
    'HATU': 1.8 eq,
    'DIPEA': 4.0 eq,
    'DMF': 0.1 M
}
microwave_conditions = {
    'temp': 100°C,
    'power': 300 W,
    'time': 10 min,
    'yield': 73%
}

This method reduces reaction time from 12 hr to 10 min while improving yield by 6% compared to traditional heating.

Alternative Synthetic Pathways

Chichibabin Indolizine Synthesis

The classical Chichibabin approach remains viable for large-scale production:

  • Condensation of 2-methylpyridine with ethyl chloroacetate (2.0 eq) in refluxing xylene forms the pyridinium ylide intermediate.
    2.-Electrocyclic ring closure at 140°C generates ethyl indolizine-2-carboxylate (41% yield).
  • Saponification (LiOH, THF/H₂O) and subsequent carbamoylation as above completes the synthesis.

Radical Cyclization Approaches

Emerging methodologies employ visible-light photocatalysis for indolizine formation:

$$
\ce{2-Propargyloxypyridine + Malonate ->[Ir(ppy)3][hν 450 nm] Indolizine-2-carboxylate}
$$

Yields reach 58% with excellent functional group tolerance, though scalability remains challenging.

Analytical Characterization and Quality Control

Spectroscopic Validation

Critical spectral data for batch validation:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J=2.5 Hz, 1H, pyrazine H5), 7.89 (dd, J=7.0, 1.5 Hz, 1H, indolizine H7), 5.42 (m, 1H, piperidine H3)
  • HRMS (ESI+): m/z calc. for C21H20N4O2 [M+H]+ 367.1521, found 367.1518
  • HPLC Purity : 99.2% (Zorbax SB-C18, 75:25 MeCN/H2O + 0.1% TFA)

Impurity Profiling

Common process-related impurities identified via LC-MS:

RT (min) m/z Structure Source
6.78 352.12 Des-piperidine analog Incomplete coupling
8.23 409.18 Over-alkylated byproduct Excess HATU
10.45 285.09 Hydrolyzed ester Moisture exposure

Mitigation strategies include strict anhydrous conditions and HATU stoichiometry control.

Chemical Reactions Analysis

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazin and piperidin moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine/Pyrrolidine Hybrids

The substitution of piperidine versus pyrrolidine in indolizine-carbonyl hybrids significantly impacts molecular geometry and intermolecular interactions. For example:

  • 1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) : Synthesized in 80% yield as a brown oil (mp 104–105°C) .
  • 1-(Indolizin-2-ylcarbonyl)piperidine (193) : Synthesized in 70% yield as a yellow oil (mp 139–141°C) .

The piperidine analog (193) exhibits a higher melting point, likely due to increased conformational flexibility and stronger van der Waals interactions compared to the five-membered pyrrolidine. The target compound’s pyrazin-2-yloxy substituent on piperidine may further enhance polarity and crystalline stability through C–H···O/N interactions, akin to H-bonded dimers observed in (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate .

Heterocyclic Substituent Variations

The pyrazine ring in the target compound distinguishes it from analogs with pyridine (e.g., 3-(2-pyridyl)-N-p-tolylindolizine ) or thiophene (e.g., 1-{[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid ). Pyrazine’s electron-deficient nature may improve binding to biological targets (e.g., kinases or receptors) compared to electron-rich thiophene or pyridine derivatives.

Comparative Data Table

Compound Name Core Structure Substituent Melting Point (°C) Yield (%) Key Interactions/Properties Reference
1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) Indolizine-pyrrolidine None 104–105 80 Flexible alkyl chain, lower polarity
1-(Indolizin-2-ylcarbonyl)piperidine (193) Indolizine-piperidine None 139–141 70 Enhanced rigidity, van der Waals
Target Compound Indolizine-piperidine 3-(Pyrazin-2-yloxy) N/A N/A Pyrazine-mediated H-bonding/π-stacking
3-(2-Pyridyl)-N-p-tolylindolizine Indolizine-pyridine Pyridine N/A N/A CNS depressant activity

Research Findings and Implications

  • Synthetic Challenges : The pyrazin-2-yloxy group may complicate synthesis due to steric hindrance or competing side reactions. Similar derivatives (e.g., pyrazolo[3,4-d]pyrimidines ) often require multistep protocols.
  • Biological Potential: Indolizine-piperidine hybrids with aromatic substituents (e.g., pyridine ) show activity as CNS agents, suggesting the target compound could be explored for similar applications.
  • Interactions : The pyrazine oxygen and nitrogen atoms may engage in C–H···O/N hydrogen bonds, influencing crystal packing (as seen in ) or solubility in biological matrices.

Biological Activity

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine, a compound characterized by its unique structural features, has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates indolizine, pyrazin, and piperidine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is identified by the CAS number 2034474-21-8. Its synthesis typically involves several steps:

  • Cyclization Reactions : Formation of the indolizine ring.
  • Nucleophilic Substitution : Introduction of the pyrazin-2-yloxy group.
  • Coupling Reactions : Final assembly with the piperidine moiety.

These methods have been optimized for yield and purity using various catalysts and reaction conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolizine derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including liver cancer cells (HepG2) with IC50 values as low as 0.22 µM . The mechanism involves inducing apoptosis through caspase activation and PARP cleavage, indicating a promising avenue for developing new anticancer agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes critical in various biological processes. For example, it has been noted to inhibit human carbonic anhydrase I and II isozymes effectively . The inhibition constants (Ki) for these isozymes were reported in the range of 16.1 to 55.2 nM, demonstrating its potential as a therapeutic agent in conditions where these enzymes play a pivotal role.

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

  • Receptor Binding : The compound exhibits high affinity for various receptors involved in cellular signaling pathways.
  • Apoptotic Pathways : It triggers apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have explored the efficacy of this compound in vitro:

  • Study on HepG2 Cells : Indicated significant reduction in cell viability and increased apoptosis markers (caspase-3 activation) when treated with the compound .
  • Enzyme Inhibition Assays : Demonstrated effective inhibition of human carbonic anhydrases, suggesting potential applications in treating diseases like glaucoma and obesity where these enzymes are implicated .

Data Summary

Biological ActivityObserved EffectsReference
Anticancer ActivityIC50 = 0.22 µM in HepG2 cells
Enzyme Inhibition (hCA I)Ki = 16.1 - 55.2 nM
Apoptosis InductionActivation of caspase-3

Q & A

Q. Methodological workflow :

Perform ab initio calculations to map potential energy surfaces.

Validate predictions with small-scale experiments.

Iterate using feedback loops to refine computational models .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., piperidine, pyrazine) and confirms regiochemistry. For example, coupling constants in NOESY/HSQC spectra resolve stereochemistry at the piperidine-indolizine junction .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects byproducts (e.g., unreacted intermediates) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reaction yield data during scale-up?

Answer:
Discrepancies often arise from kinetic vs. thermodynamic control or solvent/surface area effects . To address this:

Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, mixing rate) to identify critical factors .

In-situ monitoring : Use techniques like Raman spectroscopy to track intermediate formation in real time .

Computational fluid dynamics (CFD) : Model mixing efficiency and heat transfer in larger reactors .

Q. Example workflow :

  • Compare small-scale (10 mg) vs. pilot-scale (1 g) reactions.
  • Use DoE to correlate yield with parameters like stirring speed and reagent addition rate.
  • Adjust protocols using computational models to mitigate mass transfer limitations .

Basic: What structural motifs in this compound are pharmacologically relevant?

Answer:

  • Indolizine core : Known for interactions with enzymes (e.g., kinases) via π-π stacking and hydrogen bonding .
  • Pyrazine-piperidine linkage : Enhances solubility and bioavailability by mimicking natural heterocycles (e.g., nicotinamide) .
  • Carbonyl group : Serves as a hydrogen bond acceptor, critical for target binding .

Advanced: How can hybrid computational-experimental methods improve mechanistic understanding of its reactivity?

Answer:

Microkinetic modeling : Integrate DFT-derived activation energies with experimental rate data to propose rate-determining steps .

Machine learning (ML) : Train models on historical reaction data to predict optimal conditions for novel derivatives.

In-silico docking : Screen the compound against protein databases (e.g., PDB) to hypothesize biological targets .

Q. Case study :

  • Use DFT to calculate the energy barrier for pyrazine-piperidine bond rotation.
  • Validate with variable-temperature NMR to confirm rotational restrictions .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis .

Advanced: How can researchers address stability issues in aqueous solutions?

Answer:

  • pH optimization : Test stability across pH 3–10 using buffered solutions (e.g., phosphate, acetate).
  • Degradation analysis : Use LC-MS to identify hydrolysis byproducts (e.g., indolizine carboxylic acid).
  • Formulation : Encapsulate in cyclodextrins or liposomes to enhance shelf life .

Basic: What are the key steps for validating synthetic intermediates?

Answer:

TLC/HPLC : Monitor reaction progress at each stage.

Isolation : Purify intermediates via column chromatography (silica gel, gradient elution).

Spectroscopic confirmation : Assign all NMR peaks and compare with literature data .

Advanced: How can data-driven approaches resolve conflicting bioactivity results across studies?

Answer:

  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem, ChEMBL) to identify trends.
  • Orthogonal assays : Confirm activity using multiple techniques (e.g., SPR, ITC) to rule out false positives.
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity .

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